Acetic Acid, Chloro((4-phenoxyphenyl)hydrazono)-, Ethyl Ester
Overview
Description
Acetic Acid, Chloro((4-phenoxyphenyl)hydrazono)-, Ethyl Ester, commonly known as Etoxazole, is a chemical compound with the molecular formula C16H15ClN2O3 and a molecular weight of 318.75 g/mol. It is primarily used as a pesticide in agriculture to control mite infestations.
Mechanism of Action
Target of Action
It is known that phenoxy herbicides, which share a similar structure, act by mimicking the auxin growth hormone indoleacetic acid (iaa) .
Mode of Action
Based on its structural similarity to phenoxy herbicides, it can be inferred that it may act by mimicking the auxin growth hormone . When these types of compounds are sprayed on broad-leaf plants, they induce rapid, uncontrolled growth, effectively causing the plant to "grow to death" .
Biochemical Pathways
Phenoxy herbicides, which share a similar structure, are known to affect the auxin signaling pathway . This pathway is crucial for plant growth and development, and its disruption leads to uncontrolled growth and eventually plant death .
Result of Action
Phenoxy herbicides, which share a similar structure, are known to cause rapid, uncontrolled growth in broad-leaf plants, leading to their death .
Action Environment
It is known that the efficacy of phenoxy herbicides can be influenced by various environmental factors such as temperature, humidity, and the presence of other chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Acetic Acid, Chloro((4-phenoxyphenyl)hydrazono)-, Ethyl Ester involves the reaction of 4-phenoxyphenylhydrazine with chloroacetic acid under specific conditions. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to optimize yield and purity. The reaction conditions are carefully controlled to maintain consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions: Acetic Acid, Chloro((4-phenoxyphenyl)hydrazono)-, Ethyl Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form different hydrazine derivatives.
Substitution: The chloro group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and various alkyl halides are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.
Scientific Research Applications
Acetic Acid, Chloro((4-phenoxyphenyl)hydrazono)-, Ethyl Ester has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic pathways.
Biology: The compound is used in biological studies to understand its effects on cellular processes and its potential as a bioactive agent.
Medicine: Research is conducted to explore its potential therapeutic applications, including its use as an antiparasitic agent.
Industry: It is widely used in agriculture as a pesticide to control mite infestations, contributing to crop protection and yield improvement.
Comparison with Similar Compounds
Bifenazate: Another acaricide used to control mite infestations.
Spirodiclofen: A compound with a similar mode of action, used as a miticide.
Hexythiazox: An acaricide that inhibits mite development.
Uniqueness: Acetic Acid, Chloro((4-phenoxyphenyl)hydrazono)-, Ethyl Ester is unique due to its specific mode of action targeting chitin synthesis, making it highly effective against mites. Its chemical structure allows for selective toxicity towards pests while minimizing harm to non-target organisms.
Properties
IUPAC Name |
ethyl (2Z)-2-chloro-2-[(4-phenoxyphenyl)hydrazinylidene]acetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O3/c1-2-21-16(20)15(17)19-18-12-8-10-14(11-9-12)22-13-6-4-3-5-7-13/h3-11,18H,2H2,1H3/b19-15- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXGPGZVKMMRJIC-CYVLTUHYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=NNC1=CC=C(C=C1)OC2=CC=CC=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=N/NC1=CC=C(C=C1)OC2=CC=CC=C2)/Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.75 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
96722-55-3 | |
Record name | Acetic acid, chloro((4-phenoxyphenyl)hydrazono)-, ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096722553 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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